![molecular formula C16H12FN5O2 B2700818 3-(4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl)benzonitrile CAS No. 2309186-89-6](/img/structure/B2700818.png)
3-(4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl)benzonitrile
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Overview
Description
The compound is a complex organic molecule that contains a fluoropyrimidinyl group, a piperazine ring, and a benzonitrile group . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a fluoropyrimidinyl group attached to a piperazine ring, which is further attached to a benzonitrile group . The exact structure would depend on the specific positions of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions of such compounds would depend on the specific functional groups present in the molecule. For example, the fluoropyrimidinyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For example, they might have certain solubility in water or organic solvents, a certain melting point, and specific optical properties .Scientific Research Applications
Synthesis and Medicinal Applications
Chemical Synthesis and Structural Optimization : The development of pyrimidine derivatives, including those with fluoropyrimidinyl groups, often involves optimizing structural components for enhanced biological activity. For instance, studies on pyrimidine-containing histamine H4 receptor ligands have demonstrated the systematic modification of core pyrimidine moieties to optimize potency, revealing potential anti-inflammatory and antinociceptive activities (Altenbach et al., 2008). Similarly, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity highlight the antimicrobial potential of such compounds (Rostamizadeh et al., 2013).
Antimicrobial and Antitumor Activities : Novel synthetic pathways have been explored for the creation of pyrimidine derivatives, demonstrating potential in antimicrobial and antitumor applications. For example, 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and pyrazole-4-carbonitrile derivatives have shown antimicrobial properties, suggesting their utility in addressing infectious diseases (Al‐Azmi & Mahmoud, 2020). Additionally, compounds such as fluoro-substituted benzo[b]pyran have been identified for their anti-lung cancer activity, underscoring the therapeutic potential of fluoropyrimidinyl-related structures (Hammam et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2/c17-13-8-19-16(20-9-13)22-5-4-21(10-14(22)23)15(24)12-3-1-2-11(6-12)7-18/h1-3,6,8-9H,4-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQACPKZVKFLWSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=CC(=C2)C#N)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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